molecular formula C17H16O8 B14265811 4,4'-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid) CAS No. 136158-27-5

4,4'-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid)

Katalognummer: B14265811
CAS-Nummer: 136158-27-5
Molekulargewicht: 348.3 g/mol
InChI-Schlüssel: SBSMPFSMMUYBJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid) is an organic compound characterized by the presence of two hydroxybenzoic acid groups connected via a propane-1,3-diylbis(oxy) linker

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid) typically involves the reaction of methyl 4-hydroxybenzoate with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile at elevated temperatures (around 120°C) for several hours. The product is then purified through recrystallization from methanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid) can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

4,4’-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid) has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,4’-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid) depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of hydroxy and carboxylic acid groups allows it to form hydrogen bonds and other interactions with target molecules, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,4’-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid) is unique due to its specific combination of hydroxybenzoic acid groups and the propane-1,3-diylbis(oxy) linker. This structure imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.

Eigenschaften

CAS-Nummer

136158-27-5

Molekularformel

C17H16O8

Molekulargewicht

348.3 g/mol

IUPAC-Name

4-[3-(4-carboxy-3-hydroxyphenoxy)propoxy]-2-hydroxybenzoic acid

InChI

InChI=1S/C17H16O8/c18-14-8-10(2-4-12(14)16(20)21)24-6-1-7-25-11-3-5-13(17(22)23)15(19)9-11/h2-5,8-9,18-19H,1,6-7H2,(H,20,21)(H,22,23)

InChI-Schlüssel

SBSMPFSMMUYBJE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1OCCCOC2=CC(=C(C=C2)C(=O)O)O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.